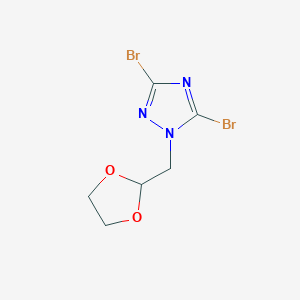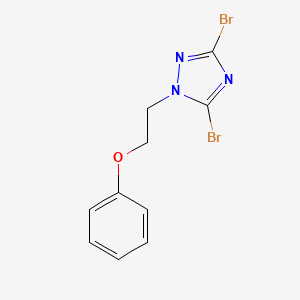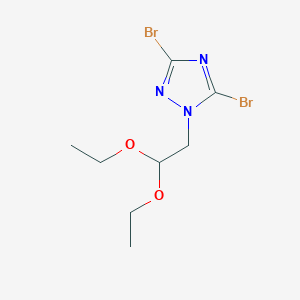
4-(Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole derivatives are a class of heterocyclic compounds containing three nitrogen atoms. They have been the subject of numerous studies due to their wide range of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the reaction of primary amines, carboxylic acids, and hydrazine . The exact method can vary depending on the specific substituents on the triazole ring.Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives can vary widely depending on the specific substituents on the triazole ring. They can undergo a variety of reactions, including nucleophilic substitution, electrophilic substitution, and redox reactions .Aplicaciones Científicas De Investigación
Molecular and Spectroscopic Analysis
4-(Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile and related compounds have been a focus in the study of molecular, spectroscopic, and electronic behaviors. One such compound was analyzed using various spectroscopic techniques and quantum chemical calculations to understand its structure and properties. This analysis highlighted the compound's potential in nonlinear optical applications due to its dipole moment, polarizability, and hyperpolarizability. Further theoretical studies on its molecular electrostatic potential, frontier orbitals, and atomic charges were also conducted (Evecen et al., 2018).
Antibacterial Activity
Compounds structurally related to this compound have shown promise in antibacterial applications. For instance, double-headed acyclo-C-nucleosides derived from D-glucose without protecting hydroxyl groups exhibited in vitro antibacterial activity against various gram-positive and gram-negative bacteria. These findings suggest a potential role in developing new antibacterial agents (Amara & Othman, 2016).
Synthesis and Material Chemistry
The synthesis of dibromo-triazoles and their derivatives highlights the significance of these compounds in material chemistry. The study detailed the preparation of various dibromo-triazole compounds and their amino derivatives, underscoring their importance as functional materials in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity, low toxicity, and systemic nature (Yu et al., 2014).
Coordination Polymers and Spin Crossover Materials
Triazole derivatives like 1,4-di(1,2,3-triazol-1-yl)butane have been utilized in forming coordination polymers with intriguing properties, such as spin crossover behavior. The study of these materials provides insights into their potential applications in sensors and switches due to their unique property of abrupt spin transition accompanied by thermal hysteresis (Bronisz, 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3,5-dibromo-1,2,4-triazol-1-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N4/c7-5-10-6(8)12(11-5)4-2-1-3-9/h1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICHRHYYFTYMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CN1C(=NC(=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344508.png)

![3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344531.png)

![3,5-Dibromo-1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B6344540.png)


![4-[2-(Dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile](/img/structure/B6344560.png)

![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)

![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)

![3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344601.png)